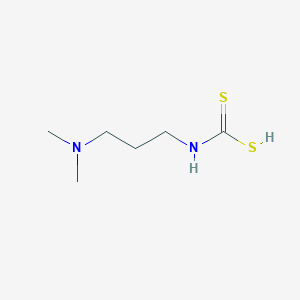
3-(dimethylamino)propylcarbamodithioic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(dimethylamino)propylcarbamodithioic acid is a chemical compound with the molecular formula C6H14N2OS2 It is a derivative of carbamic acid, characterized by the presence of a 3-dimethylaminopropyl group and a dithio linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, 3-dimethylaminopropyldithio- typically involves the reaction of 3-dimethylaminopropylamine with carbon disulfide, followed by the addition of an appropriate carbamoylating agent. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or supercritical carbon dioxide, which facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for carbamic acid, 3-dimethylaminopropyldithio- may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and optimization of reaction parameters can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of non-metallic reagents and eco-friendly solvents, can improve the sustainability of the production process .
化学反応の分析
Types of Reactions
3-(dimethylamino)propylcarbamodithioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithio linkage to thiols or disulfides.
Substitution: Nucleophilic substitution reactions can replace the dimethylamino group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or peracids for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or alcohols for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, disulfides, and various substituted derivatives of carbamic acid, 3-dimethylaminopropyldithio-. These products can have distinct chemical and physical properties, making them useful for different applications .
科学的研究の応用
3-(dimethylamino)propylcarbamodithioic acid has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various carbamate and thiocarbamate derivatives.
Biology: The compound can be employed in biochemical studies to investigate enzyme inhibition and protein modification.
Industry: Utilized in the production of pesticides, fungicides, and other agrochemicals.
作用機序
The mechanism of action of carbamic acid, 3-dimethylaminopropyldithio- involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with active sites of enzymes, leading to inhibition or modification of their activity. The dithio linkage plays a crucial role in these interactions, as it can undergo redox reactions and form disulfide bonds with cysteine residues in proteins .
類似化合物との比較
Similar Compounds
Carbamic acid: The parent compound with a simpler structure and different reactivity.
Dithiocarbamates: Compounds with similar dithio linkages but different substituents.
Urea: A structurally related compound with different functional groups and properties.
Uniqueness
Its ability to undergo various chemical transformations and interact with biological targets makes it a versatile compound for research and industrial purposes .
特性
CAS番号 |
18997-72-3 |
|---|---|
分子式 |
C6H14N2S2 |
分子量 |
178.3 g/mol |
IUPAC名 |
3-(dimethylamino)propylcarbamodithioic acid |
InChI |
InChI=1S/C6H14N2S2/c1-8(2)5-3-4-7-6(9)10/h3-5H2,1-2H3,(H2,7,9,10) |
InChIキー |
VTMATBHAKYANPP-UHFFFAOYSA-N |
SMILES |
CN(C)CCCNC(=S)S |
異性体SMILES |
CN(C)CCCN=C(S)S |
正規SMILES |
CN(C)CCCNC(=S)S |
Key on ui other cas no. |
18997-72-3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















